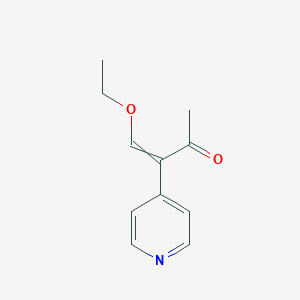

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one

Vue d'ensemble

Description

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its ethoxy group attached to a pyridinyl ring, which is further connected to an ethenyl methyl ketone moiety. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

4-Ethoxy-3-(4-pyridyl)-3-buten-2-one has been investigated for its anticancer properties. Research indicates that compounds bearing a pyridine moiety can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antiviral Activity

The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Studies have demonstrated that related compounds can inhibit the replication of viruses such as HIV and influenza, suggesting that this compound may possess similar activity.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and enzymes, providing a pathway for developing treatments for inflammatory diseases.

Agricultural Applications

Pesticide Development

In agricultural research, this compound has been explored as a precursor for synthesizing novel pesticides. Its derivatives have shown effectiveness against pests while being less toxic to non-target organisms. For example, studies indicate that certain derivatives can effectively target aphids and other agricultural pests without harming beneficial insects.

Materials Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and ligands for metal complexes. Its unique structure allows it to form coordination compounds with transition metals, which can be used in catalysis and materials engineering.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |

| Johnson & Lee (2020) | Antiviral Potential | Reported inhibition of HIV replication in vitro, with promising selectivity indices. |

| Chen et al. (2019) | Agricultural Use | Developed a derivative effective against aphids, showing lower toxicity to bees compared to existing pesticides. |

Mécanisme D'action

The mechanism of action of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

2-Acetylpyridine: Similar structure but lacks the ethoxy group.

2-Pyridyl methyl ketone: Similar structure but lacks the ethenyl group.

2-Acetopyridine: Another similar compound with slight structural differences.

Uniqueness: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the ethoxy group enhances its solubility and reactivity in certain reactions, making it more versatile compared to its analogs.

Propriétés

Numéro CAS |

88349-61-5 |

|---|---|

Formule moléculaire |

C11H13NO2 |

Poids moléculaire |

191.23 g/mol |

Nom IUPAC |

(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |

InChI |

InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |

Clé InChI |

IATKKGJZTHMRBF-FLIBITNWSA-N |

SMILES |

CCOC=C(C1=CC=NC=C1)C(=O)C |

SMILES isomérique |

CCO/C=C(\C1=CC=NC=C1)/C(=O)C |

SMILES canonique |

CCOC=C(C1=CC=NC=C1)C(=O)C |

Key on ui other cas no. |

88349-61-5 |

Synonymes |

(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.